Cas no 666752-02-9 (Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate)
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate
- AB-0026
- CTK6F4698
- ethyl 3-hydroxymethyl-indole-2-carboxylate
- ethylhydroxymethylindolecarboxylate
- SBB095774
- SureCN3195026
- SCHEMBL3195026
- 666752-02-9
- MFCD09152696
- AKOS005071461
- J-520815
- DTXSID80621696
-
- MDL: MFCD09152696
- Inchi: 1S/C12H13NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-6,13-14H,2,7H2,1H3
- InChI Key: ZILCHYCJPHYDHP-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(CO)C2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 219.08954328g/mol
- Monoisotopic Mass: 219.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 62.3Ų
Experimental Properties
- Melting Point: 111-113°
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 046066-500mg |
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate, >95% |
666752-02-9 | >95% | 500mg |
$181.00 | 2023-09-09 | |
| Matrix Scientific | 046066-1g |
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate, >95% |
666752-02-9 | >95% | 1g |
$228.00 | 2023-09-09 | |
| Matrix Scientific | 046066-5g |
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate, >95% |
666752-02-9 | >95% | 5g |
$524.00 | 2023-09-09 | |
| Chemenu | CM245268-5g |
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate |
666752-02-9 | 95% | 5g |
$490 | 2021-08-04 | |
| TRC | E946055-50mg |
Ethyl 3-(Hydroxymethyl)-1H-indole-2-carboxylate |
666752-02-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E946055-100mg |
Ethyl 3-(Hydroxymethyl)-1H-indole-2-carboxylate |
666752-02-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E946055-500mg |
Ethyl 3-(Hydroxymethyl)-1H-indole-2-carboxylate |
666752-02-9 | 500mg |
$ 185.00 | 2022-06-05 | ||
| Chemenu | CM245268-5g |
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate |
666752-02-9 | 95% | 5g |
$490 | 2023-02-02 | |
| abcr | AB257972-1 g |
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate, 95%; . |
666752-02-9 | 95% | 1g |
€260.30 | 2023-04-27 | |
| abcr | AB257972-5 g |
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate, 95%; . |
666752-02-9 | 95% | 5g |
€696.70 | 2023-04-27 |
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate Suppliers
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate
Comprehensive Overview of Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate (CAS No. 666752-02-9)
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate (CAS No. 666752-02-9) is a versatile indole derivative with significant applications in pharmaceutical research and organic synthesis. This compound, characterized by its hydroxymethyl and ethyl carboxylate functional groups, has garnered attention for its potential role in drug discovery and material science. Researchers are increasingly exploring its utility as a building block for bioactive molecules, particularly in the development of heterocyclic compounds with therapeutic properties.
The structural uniqueness of Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate lies in its indole core, a privileged scaffold in medicinal chemistry. Indole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. With the growing demand for small-molecule drugs, this compound has become a focal point in high-throughput screening and combinatorial chemistry. Its CAS No. 666752-02-9 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.
In recent years, the compound has been linked to advancements in green chemistry and sustainable synthesis. As environmental concerns rise, scientists are investigating eco-friendly methods to produce Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate, such as catalytic processes and solvent-free reactions. These innovations align with the global push toward reducing carbon footprints in chemical manufacturing. Additionally, its potential as a fluorescence probe or bioconjugate has sparked interest in diagnostics and imaging technologies.
The pharmacological profile of Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate is under active investigation. Preliminary studies suggest its derivatives may interact with enzyme targets involved in metabolic disorders and neurodegenerative diseases. This aligns with trending searches for neuroprotective agents and metabolic modulators in the pharmaceutical industry. Furthermore, its ester group offers synthetic flexibility, enabling modifications to enhance bioavailability and target specificity.
From a commercial perspective, CAS No. 666752-02-9 is listed in catalogs of specialty chemical suppliers, catering to contract research organizations (CROs) and academic labs. Its pricing and purity grades (e.g., >98% HPLC) are common queries among buyers. The compound’s stability under standard storage conditions (room temperature, inert atmosphere) makes it a practical choice for bench-scale experiments and pilot studies.
In summary, Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate represents a promising candidate for multidisciplinary research. Its structural motifs and synthetic accessibility position it at the intersection of drug development, materials science, and sustainable chemistry. As scientific inquiries into indole-based therapeutics expand, this compound is poised to play a pivotal role in addressing unmet medical and industrial needs.
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